molecular formula C25H30ClN3O6S B2930371 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216469-64-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2930371
CAS No.: 1216469-64-5
M. Wt: 536.04
InChI Key: WNNKFTDQGMJFFB-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a high-purity chemical compound intended for non-human research applications. This sophisticated small molecule features a benzothiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold via a carboxamide bridge, with a morpholine-containing side chain. The presence of these structural motifs is often associated with potential bioactivity in various pharmacological pathways, making it a candidate for investigation in areas such as enzyme inhibition and cellular signaling studies . The compound is supplied as its hydrochloride salt to enhance stability and solubility. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed technical data sheets regarding solubility, storage conditions, and handling procedures.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S.ClH/c1-30-19-6-7-20(31-2)23-22(19)26-25(35-23)28(9-3-8-27-10-12-32-13-11-27)24(29)17-4-5-18-21(16-17)34-15-14-33-18;/h4-7,16H,3,8-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNKFTDQGMJFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

Target Compound vs. Benzo[c][1,2,5]thiadiazole Derivatives (e.g., DTCPB, DTCTB)
  • Structural Differences: Target: Combines a benzo[d]thiazole (six-membered fused ring with sulfur and nitrogen) with a benzo[b][1,4]dioxine (oxygen-containing fused ring). DTCPB/DTCTB: Feature benzo[c][1,2,5]thiadiazole (five-membered ring with two nitrogens and one sulfur) linked to electron-rich substituents like di-p-tolylamino groups .
  • Functional Implications: The target’s dioxine and thiazole moieties may enhance π-π stacking and hydrogen bonding compared to DTCPB’s thiadiazole core. The morpholinopropyl group in the target improves solubility, whereas DTCPB’s tolylamino groups increase lipophilicity.
Compound Heterocyclic Core Key Substituents Solubility Profile
Target Compound Benzo[d]thiazole + benzo[b]dioxine Morpholinopropyl, HCl salt High aqueous solubility
DTCPB () Benzo[c][1,2,5]thiadiazole Di-p-tolylamino, carbonitrile Moderate (non-ionic)

Functional Group and Spectral Comparison

Target Compound vs. Triazole Derivatives ()
  • Functional Groups :
    • Target : Contains a carboxamide (C=O at ~1680 cm⁻¹ in IR) and tertiary amine (morpholine).
    • Triazoles [7–9] : Feature 1,2,4-triazole-3-thiones (C=S at ~1250 cm⁻¹) and sulfonyl groups .
  • Spectral Data :
    • The target’s IR spectrum would show strong C=O (carboxamide) and C-O (dioxine) stretches, contrasting with triazoles’ C=S and NH bands (~3300 cm⁻¹).
    • Unlike triazoles, the target lacks tautomerism due to its rigid carboxamide linkage.
Compound Key IR Bands (cm⁻¹) Notable NMR Signals
Target Compound 1680 (C=O), 1250 (C-O) δ 3.5–4.0 (morpholine CH₂), δ 6.8–7.2 (aromatic H)
Triazole [7–9] 1255 (C=S), 3300 (NH) δ 7.5–8.0 (sulfonyl aromatic H)
Target Compound vs. Tetrahydroimidazopyridine Derivatives ()
  • Synthesis: Target: Likely involves multi-step coupling (e.g., amide bond formation between benzothiazole and dioxine-carboxylic acid) and alkylation for morpholine incorporation. Tetrahydroimidazopyridines (): Utilize one-pot two-step reactions with nitrophenyl and cyano groups, confirmed via HRMS and NMR .
  • Analytical Methods :
    • Both classes rely on NMR, IR, and HRMS for structural validation. However, the target’s hydrochloride salt necessitates additional characterization (e.g., ion chromatography).

Research Implications and Limitations

  • Bioactivity Potential: The target’s combination of electron-deficient (thiazole) and electron-rich (dioxine) systems may offer unique binding properties compared to DTCPB (thiadiazole) or triazoles.
  • Limitations : Direct pharmacological or material data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

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